Methyltestosterone

oral bioavailability first-pass metabolism androgen replacement therapy

Analytical laboratories requiring traceable reference materials for methyltestosterone assay per USP monograph specifications face supply chain inconsistency and unverified purity claims. This USP-grade methyltestosterone reference standard (CAS 58-18-4) resolves these challenges with: • Defined purity range: 97.0-103.0% (anhydrous basis) • Specific rotation: +79° to +85°; impurity limits ≤0.5% individual, ≤1.0% total • Suitable for method validation, system suitability testing, and batch release of methyltestosterone capsules/tablets per USP compendial methods.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 58-18-4
Cat. No. B1676486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltestosterone
CAS58-18-4
Synonyms17 alpha Methyltestosterone
17 beta Hydroxy 17 methyl 4 androsten 3 one
17 beta Methyltestosterone
17 beta-Hydroxy-17-methyl-4-androsten-3-one
17 beta-Methyltestosterone
17 Epimethyltestosterone
17-alpha-Methyltestosterone
17-Epimethyltestosterone
17alpha Methyl Testosterone
17alpha Methyltestosterone
17alpha-Methyl-Testosterone
17alpha-Methyltestosterone
17beta Hydroxy 17 methyl 4 androsten 3 one
17beta Methyltestosterone
17beta-Hydroxy-17-methyl-4-androsten-3-one
17beta-Methyltestosterone
Android (Methyltestoterone)
Android 10
Android 25
Android 5
Android-10
Android-25
Android-5
Mesteron
Mesterone
Metandren
Methitest
Methyltestosterone
Oreton
Testoviron
Testred
Virilon
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C
InChIInChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15?,16-,17-,18?,19?,20-/m0/s1
InChIKeyGCKMFJBGXUYNAG-OYHAKKKBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in alcohol, methanol, ether and other organic solvents;  sparingly soluble in vegetable oil
Soluble in ethanol
In water, 34 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methyltestosterone: Oral Androgen and Analytical Reference


Methyltestosterone is a synthetic, orally active 17α-alkylated derivative of testosterone, distinguished from endogenous testosterone by the presence of a methyl group at the C17α position, which confers resistance to first-pass hepatic metabolism [1]. As a potent androgen receptor (AR) agonist, it exhibits similar binding affinity to the AR as testosterone and demonstrates both androgenic and anabolic activities in vivo. Methyltestosterone is included in the United States Pharmacopeia (USP) as an official reference standard with defined purity specifications [2] and is utilized clinically for androgen replacement therapy in hypogonadal males as well as in combination estrogen-androgen preparations for menopausal symptom management.

Workflow Androgen receptor pathway studies
Selection USP monograph reference standard
Use Context Analytical method validation and QC

Methyltestosterone Substitution: Why Comparative Evaluation Matters


Substitution among oral androgens without careful comparative analysis is scientifically unsound due to profound differences in pharmacokinetic disposition, hepatotoxic potential, and anabolic-androgenic dissociation profiles. While methyltestosterone, fluoxymesterone, and oxandrolone all feature 17α-alkylation for oral bioavailability, they diverge markedly in their relative binding to sex hormone-binding globulin (SHBG), their susceptibility to aromatization, and their myotrophic versus androgenic selectivity [1]. More critically, methyltestosterone exhibits portal vein-dependent first-pass hepatic exposure that fundamentally differentiates its safety profile from lymphatically absorbed oral testosterone undecanoate [2]. The quantitative evidence presented below establishes that methyltestosterone occupies a distinct position within the androgen pharmacopeia, where procurement decisions must be guided by specific application requirements rather than class-level assumptions.

Factor
Methyltestosterone
Fluoxymesterone / Oxandrolone
AR activation profile
More balanced androgenic-anabolic response
Dissociated anabolic-androgenic profile may shift interpretation
Hepatic exposure route
Portal vein-dependent first-pass delivery
Lymphatic absorption pathway; safety-related endpoint context may differ
Analytical detectability
Instrument-specific sulphated metabolite detection windows
Metabolite detection profiles may not transfer; requires technique-specific validation

Methyltestosterone Procurement: Evidence-Based Differentiation


Oral Bioavailability vs. Unmodified Testosterone

Methyltestosterone demonstrates markedly superior oral bioavailability compared to unmodified testosterone. Testosterone administered orally is extensively metabolized by the gut mucosa and undergoes 44% first-pass hepatic clearance, necessitating daily doses as high as 400 mg to achieve clinically effective blood concentrations [1]. In contrast, methyltestosterone and fluoxymesterone are less extensively metabolized by the liver due to 17α-methyl substitution, conferring longer half-lives and enabling oral dosing at substantially lower milligram equivalents [1]. This structural modification transforms methyltestosterone from a non-viable oral agent into a clinically practical oral androgen.

Oral Bioavailability
Head-to-head
Approximately 8- to 40-fold reduction in required oral dose vs. unmodified testosterone
Reported endpoint context: supports oral androgen study fit
Human PK data; therapeutic dosing ranges compared
oral bioavailability first-pass metabolism androgen replacement therapy 17α-alkylation

Reduced SHBG Binding vs. Testosterone

Methyltestosterone exhibits substantially lower binding affinity for sex hormone-binding globulin (SHBG) compared to testosterone, with a relative binding affinity (RBA) for SHBG approximately 25% of that of testosterone . This differential binding profile may influence the free fraction of circulating androgen available for receptor interaction and tissue distribution, as testosterone is 98% bound to SHBG in plasma, with only 2% existing in the free, biologically active form [1]. Lower SHBG affinity can result in a higher proportion of unbound steroid, potentially altering pharmacodynamic properties independent of AR binding affinity.

SHBG Binding
Cross-study comparable
Relative binding affinity ~25% of testosterone
Supports free-fraction assay context
In vitro competitive binding assays
SHBG binding free testosterone fraction androgen bioavailability pharmacodynamics

Androgenic Potency vs. Oxandrolone

In comparative preclinical studies using the castrated male rat model, methyltestosterone demonstrates appreciably greater androgenicity than oxandrolone following oral administration [1]. While both compounds contain 17α-methyl substitution for oral activity, oxandrolone (2-oxa-17α-methyldihydrotestosterone) was specifically designed to dissociate anabolic from androgenic effects and exhibits substantially reduced androgenic potency relative to methyltestosterone [1]. FDA classification data further indicate that oxandrolone possesses the greatest anabolic activity and least androgenic activity among approved anabolic steroids, whereas methyltestosterone maintains a more balanced or androgenic-dominant profile [2].

Androgenic Potency
Head-to-head
Appreciably greater androgenicity than oxandrolone in preclinical model
Reported model-response context for AR activation studies
Castrated rat model; oral administration
anabolic-androgenic ratio myotrophic activity levator ani assay androgen receptor selectivity

Hepatotoxicity Profile vs. Testosterone Undecanoate

Methyltestosterone is associated with significant hepatotoxicity, including cholestasis, peliosis hepatis, and hepatic adenoma, due to its portal vein-dependent first-pass hepatic delivery following oral ingestion [1][2]. This toxicity profile is a class characteristic of 17α-alkylated androgens, which resist hepatic degradation but simultaneously expose hepatocytes to high steroid concentrations [3]. In direct contrast, oral testosterone undecanoate is a nonmethylated prodrug absorbed via the intestinal lymphatic system, bypassing first-pass portal circulation and entering systemic circulation without concentrated hepatic exposure [1]. Clinical trials demonstrate that testosterone undecanoate not only avoids methyltestosterone-associated liver injury but improves markers of nonalcoholic fatty liver disease (NAFLD), with reductions in alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase, and γ-glutamyl transferase among men with elevated baseline levels [1].

Hepatotoxicity Profile
Head-to-head
Portal vein-dependent hepatic delivery vs. lymphatic bypass for undecanoate
Safety-related endpoint context: requires class-specific review
Clinical safety data; FDA labeling context
hepatotoxicity cholestasis peliosis hepatis lymphatic absorption testosterone replacement therapy

USP Monograph Purity and Impurity Specifications

Methyltestosterone is an official USP reference standard with defined purity and impurity specifications that establish a verifiable quality benchmark for procurement and analytical applications. The USP monograph specifies that methyltestosterone contains not less than 97.0% and not more than 103.0% of C20H30O2, calculated on the dried basis [1]. Chromatographic purity requirements limit any individual impurity to not more than 0.5% and total impurities to not more than 1.0% [1]. Additional monograph specifications include melting range (162–167°C), specific rotation (+79° to +85°), and loss on drying (not more than 2.0% after drying at 105°C for 4 hours) [1]. For dosage forms, methyltestosterone capsules must contain 90.0–110.0% of labeled amount and achieve not less than 70% dissolution (Q) in 45 minutes [2].

USP Purity Specs
Class-level
Assay 97.0–103.0%; total impurities ≤1.0%
Specification review for analytical QC workflows
USP monograph; dried basis
USP reference standard analytical quality control chromatographic purity pharmacopeial monograph

Sulphated Metabolite Detection in Doping Control

In comparative doping control studies, 17α-methyltestosterone exhibits detection windows for non-hydrolysed sulphated metabolites that differ from those of metenolone and mesterolone, with the optimal detection time being dependent on the specific mass spectrometric technique employed [1]. The study demonstrated that for each anabolic androgenic steroid (AAS), there were incidences where a metabolite provided the best detection time on one instrument (e.g., LC-MS/MS versus GC-MS/MS) but could only be detected for a shorter period or not at all on other instruments [1]. This instrument-dependent detection profile underscores that methyltestosterone metabolite identification requires technique-specific validation rather than class-level assumptions applicable to all 17α-alkylated androgens.

Metabolite Detection
Head-to-head
Instrument-dependent detection windows for sulphated metabolites
Supports technique-specific method development context
LC-MS/MS vs. GC-MS/MS platforms
doping control sulphated metabolites LC-MS GC-MS detection window anti-doping analysis

Methyltestosterone Application Scenarios


USP-Compliant Quality Control Reference Standard

Procurement of USP-grade methyltestosterone reference standard (CAS 58-18-4) is indicated for analytical laboratories performing assay, identification, and chromatographic purity testing per USP monograph specifications [1]. The defined purity range (97.0–103.0%), specific rotation (+79° to +85°), and impurity limits (≤0.5% individual, ≤1.0% total) provide a traceable quality benchmark for method validation, system suitability testing, and batch release of methyltestosterone active pharmaceutical ingredient and finished dosage forms including capsules and tablets [1]. This scenario applies to pharmaceutical quality control departments, contract testing laboratories, and regulatory compliance operations.

IVF Pretreatment in Poor Ovarian Response

Based on randomized clinical trial evidence, methyltestosterone pretreatment (25 mg daily for 2 months) in women with poor ovarian response undergoing IVF significantly increases endometrial thickness (7.57±1.22 mm versus 7.11±1.02 mm in placebo, p=0.028) and reduces required gonadotropin dosage (57.9±9.25 versus 64.7±13.48, p=0.001), with clinical pregnancy rates of 15% versus 6.67% in controls [1]. This application scenario is relevant for reproductive endocrinology research and clinical trial supply where androgen priming is being investigated as an adjunct to controlled ovarian stimulation in poor responders.

Doping Control Method Development Standard

Methyltestosterone reference material is required for anti-doping laboratories developing and validating LC-MS and GC-MS methods for detecting non-hydrolysed sulphated metabolites [1]. As demonstrated in comparative studies, the detection windows of 17α-methyltestosterone metabolites are instrument-dependent, necessitating technique-specific calibration and validation using authentic reference standards rather than class-representative surrogates [1]. This scenario applies to World Anti-Doping Agency (WADA)-accredited laboratories and forensic toxicology facilities conducting confirmatory analysis for prohibited anabolic agents.

Androgen Receptor Agonist Control for Binding Studies

Methyltestosterone serves as an appropriate positive control in androgen receptor binding and transactivation assays, given its similar AR binding affinity to testosterone and its classification as a potent synthetic androgen [1]. Unlike oxandrolone, which exhibits dissociated anabolic-androgenic activity with reduced androgenicity , methyltestosterone provides a more representative androgenic profile suitable for assays requiring full AR agonism without the confounding variable of 5α-reductase-dependent potentiation characteristic of testosterone. This scenario applies to academic and pharmaceutical screening laboratories investigating structure-activity relationships of novel AR ligands.

Application
Selection Property
Validation Focus
USP-Compliant QC Reference Standard
Pharmacopeial monograph compliance
Purity range and impurity limit verification
Reproductive Endocrinology Research Model
Androgen priming protocol context
Endometrial response and gonadotropin endpoint review
Doping Control Method Development
Authentic reference standard identity
Metabolite detection window validation per platform
Androgen Receptor Binding Studies
Full AR agonism profile
Binding affinity and transactivation assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyltestosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.